molecular formula C9H14N2S B047400 1-Methyl-3-thiophen-3-ylpiperazine CAS No. 111781-52-3

1-Methyl-3-thiophen-3-ylpiperazine

Cat. No. B047400
M. Wt: 182.29 g/mol
InChI Key: UHUOUCNTJJCWBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05210193

Procedure details

A solution of 1.20 g of 3-(3-thienyl)-1-piperazine carboxylic acid, ethyl ester in 100 ml of ether was added to a suspension of 380 mg of lithium aluminum hydride in 50 ml of ether. The mixture was refluxed for 12 hours and the product recovered, giving 850 mg of 4-methyl-2-(3-thienyl)piperazine.
Name
3-(3-thienyl)-1-piperazine carboxylic acid, ethyl ester
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
380 mg
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][C:3]([CH:6]2[NH:11][CH2:10][CH2:9][N:8]([C:12](OCC)=O)[CH2:7]2)=[CH:2]1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>CCOCC>[CH3:12][N:8]1[CH2:9][CH2:10][NH:11][CH:6]([C:3]2[CH:4]=[CH:5][S:1][CH:2]=2)[CH2:7]1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
3-(3-thienyl)-1-piperazine carboxylic acid, ethyl ester
Quantity
1.2 g
Type
reactant
Smiles
S1C=C(C=C1)C1CN(CCN1)C(=O)OCC
Name
Quantity
380 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
the product recovered

Outcomes

Product
Name
Type
product
Smiles
CN1CC(NCC1)C1=CSC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 850 mg
YIELD: CALCULATEDPERCENTYIELD 93.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.